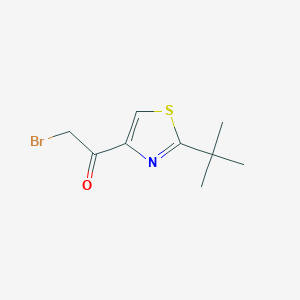

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone

説明

特性

IUPAC Name |

2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNDQHKXCEYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone typically involves the bromination of 1-(2-(tert-butyl)thiazol-4-YL)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in acidic or neutral conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone serves as an essential building block in organic synthesis. Its structure allows for various substitution reactions, making it useful in creating more complex thiazole derivatives and other organic compounds. The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by amines or thiols, leading to the formation of new derivatives with potentially enhanced properties.

Synthetic Routes

The synthesis typically involves bromination of 1-(2-(tert-butyl)thiazol-4-YL)ethanone using reagents like bromine or N-bromosuccinimide in suitable solvents such as dichloromethane or acetonitrile. This controlled reaction ensures selective introduction of the bromine atom at the desired position, which is crucial for maintaining the integrity of the thiazole ring during synthesis.

Biological Research

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer activity of this compound has been documented through in vitro studies, where it has shown the ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves modulation of key signaling pathways such as AKT/mTOR, which are critical for cell survival and proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.27 | Induction of apoptosis |

| Quinazolinone-thiazolidin-4-one hybrids | A549 | 0.72 | EGFR inhibition |

Medicinal Chemistry

Drug Development Potential

The compound is explored for its potential use in drug development due to its diverse biological activities. Its ability to interact with various biomolecules positions it as a promising candidate for further investigation in pharmacology .

Enzyme Inhibition Studies

In biological studies, this compound has been utilized to investigate enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action at a molecular level.

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its unique properties contribute to the development of new materials with desirable characteristics for various applications .

作用機序

The mechanism of action of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For instance, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering protein conformation.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between 2-bromo-1-(2-(tert-butyl)thiazol-4-yl)ethanone and related bromo-ethanones:

Pharmacological Potential

Thiazole derivatives are associated with diverse bioactivities:

- Antibacterial/Antifungal: Analogous compounds like 2-bromo-1-(4-methoxyphenyl)ethanone are intermediates in synthesizing thiazole hydrazones with demonstrated antimicrobial properties .

- Anti-inflammatory : Thiazole rings with alkyl substituents (e.g., methyl or tert-butyl) enhance metabolic stability, a desirable trait in drug development .

生物活性

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : C₁₂H₁₅BrN₁OS

- Molecular Weight : 284.22 g/mol

The presence of the bromine atom and the tert-butyl group significantly influences its biological properties, enhancing solubility and reactivity.

Research indicates that thiazole derivatives exhibit their biological activities through various mechanisms:

- Anticancer Activity : Thiazole compounds often induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cells .

- Antimicrobial Properties : The thiazole moiety is recognized for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways in pathogens. This has been demonstrated in various studies where thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Jurkat Cells | < 5 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10 |

Case Studies

Several case studies highlight the efficacy of thiazole derivatives, including this compound:

- Anticancer Study : In a study investigating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was found that compounds with a similar structure exhibited significant growth inhibition in Jurkat cells, with IC₅₀ values ranging from 4 to 10 µM. The presence of electron-donating groups was crucial for enhancing activity .

- Antimicrobial Evaluation : A comparative study on the antimicrobial activity of substituted thiazoles showed that compounds with bromine substitutions had improved efficacy against Staphylococcus aureus compared to their non-brominated counterparts. The study concluded that bromination enhances membrane permeability and target binding .

- Inflammation Model : In an animal model of inflammation, thiazole derivatives demonstrated a reduction in paw edema when administered prior to inflammatory stimuli. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives indicates that:

- Substitution Patterns : The presence of electron-donating groups (such as tert-butyl) at specific positions on the thiazole ring enhances biological activity.

- Bromination : Bromine substitution at the ethyl position increases lipophilicity and bioavailability, contributing to improved efficacy across various assays.

These insights suggest that careful modification of the thiazole structure can lead to compounds with enhanced therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves three steps:

Thiazole Ring Formation : Utilize the Hantzsch thiazole synthesis, reacting α-haloketones with thioamides under reflux in ethanol or acetonitrile to introduce the tert-butyl group at the 2-position of the thiazole ring .

Acetylation : Introduce the ethanone moiety via Friedel-Crafts acylation or direct coupling.

Bromination : Use N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF) at 0–25°C for selective α-bromination. Catalysts like dibenzoyl peroxide (DBP) enhance regioselectivity .

- Critical Parameters : Solvent polarity, temperature control, and catalyst choice significantly affect yield (typically 60–85%).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 2.1–2.3 ppm for tert-butyl protons; δ 4.5–5.0 ppm for bromoethanone CH₂Br) and ¹³C NMR (δ 190–200 ppm for ketone carbonyl) confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 275.05) and fragmentation patterns .

- X-ray Crystallography : Employ SHELXL for structure refinement. The tert-butyl group’s steric bulk may complicate crystal packing, requiring optimized solvent systems (e.g., ethyl acetate/hexane) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The α-bromoethanone group is highly electrophilic due to electron-withdrawing effects from the ketone. It undergoes SN2 reactions with nucleophiles (amines, thiols) under mild conditions (e.g., K₂CO₃ in DMF, 25–60°C). The tert-butyl group on the thiazole ring sterically hinders approach from the adjacent position, directing substitution to the ethanone side .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for bromination reactions of similar thiazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : NBS must be freshly sublimated to avoid succinimide byproducts.

- Light Sensitivity : Use amber glassware to prevent radical side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote over-bromination. Validate protocols via thin-layer chromatography (TLC) at intermediate steps .

Q. What strategies optimize regioselectivity in substitution reactions involving the tert-butyl-thiazole moiety?

- Methodological Answer :

- Steric Guidance : The tert-butyl group at the 2-position of the thiazole forces nucleophiles to attack the less hindered 4-position. Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the thiazole ring without disturbing the bromoethanone group .

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges are unique to its structure?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement in SHELXL : Address disorder in the tert-butyl group using PART and SIMU commands. Anisotropic displacement parameters for bromine require careful scaling .

- Validation : Check for missed symmetry (PLATON) and hydrogen-bonding networks (Mercury) to ensure structural accuracy .

Q. What computational approaches predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against targets like bacterial dihydrofolate reductase (DHFR) or cancer-related kinases. The thiazole ring’s π-stacking and bromoethanone’s electrophilicity are critical for binding affinity .

- ADMET Prediction (SwissADME) : Assess pharmacokinetics, focusing on logP (optimal ~2.5) and permeability (Caco-2 model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。